molecular formula C13H11BrN4O B11769039 6-(4-bromophenyl)-7-methyl-7H-pyrimido[4,5-b][1,4]oxazin-4-amine

6-(4-bromophenyl)-7-methyl-7H-pyrimido[4,5-b][1,4]oxazin-4-amine

Cat. No.: B11769039
M. Wt: 319.16 g/mol
InChI Key: XFIJXHAITGCOGX-UHFFFAOYSA-N
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Description

6-(4-bromophenyl)-7-methyl-7H-pyrimido[4,5-b][1,4]oxazin-4-amine (CAS: 701233-15-0) is a heterocyclic compound featuring a pyrimido-oxazine core substituted with a 4-bromophenyl group at position 6 and a methyl group at position 6. It is identified by synonyms such as CHEMBL3235289, SCHEMBL14379252, and AKOS027333971 .

Properties

Molecular Formula

C13H11BrN4O

Molecular Weight

319.16 g/mol

IUPAC Name

6-(4-bromophenyl)-7-methyl-7H-pyrimido[4,5-b][1,4]oxazin-4-amine

InChI

InChI=1S/C13H11BrN4O/c1-7-10(8-2-4-9(14)5-3-8)18-11-12(15)16-6-17-13(11)19-7/h2-7H,1H3,(H2,15,16,17)

InChI Key

XFIJXHAITGCOGX-UHFFFAOYSA-N

Canonical SMILES

CC1C(=NC2=C(N=CN=C2O1)N)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)-7-methyl-7H-pyrimido[4,5-b][1,4]oxazin-4-amine typically involves multi-step organic reactions. One common method involves the condensation of 4-bromoaniline with 2,4-dichloro-5-methylpyrimidine under basic conditions to form an intermediate, which is then cyclized with ethyl chloroformate to yield the desired oxazine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

6-(4-bromophenyl)-7-methyl-7H-pyrimido[4,5-b][1,4]oxazin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-7-methyl-7H-pyrimido[4,5-b][1,4]oxazin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1. Comparative Analysis of Pyrimido-Oxazine Derivatives

Property Target Compound 7,7-Dimethyl Analog Trifluoromethyl Analog
Molecular Weight ~360 g/mol ~250 g/mol ~410 g/mol
Key Substituents 6-Bromophenyl, 7-methyl 7,7-dimethyl 6-Bromophenyl, 2-CF₃, 7-methyl
Hydrogen Bond Donors 1 (C4-amine) 1 (C4-amine) 1 (C4-amine)
Biological Target DGAT1 (inferred) DGAT1 (confirmed) Undisclosed
Commercial Availability 3 suppliers Not listed 2 suppliers

Biological Activity

6-(4-bromophenyl)-7-methyl-7H-pyrimido[4,5-b][1,4]oxazin-4-amine is a complex organic compound notable for its unique heterocyclic structure and potential biological activities. This compound belongs to the class of pyrimidines fused with oxazine rings, which enhances its chemical reactivity and biological applications.

  • Molecular Formula : C13H11BrN4O
  • Molecular Weight : 303.15 g/mol
  • CAS Number : 1956382-27-6

Structural Characteristics

The compound features a bromophenyl group and a methyl group on the pyrimidine ring, contributing to its distinct properties. The presence of the bromine atom is significant as it can enhance biological activity through increased electron density and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit various antimicrobial activities. For instance, studies have shown that brominated compounds often demonstrate enhanced antibacterial effects compared to their non-brominated counterparts. This is attributed to the increased electron density provided by the bromine atom, which can facilitate interactions with microbial cellular components.

Anticancer Activity

The structural features of this compound suggest potential anticancer properties. Heterocycles like pyrimidines and oxazines are frequently investigated for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that similar compounds may interfere with DNA synthesis or repair mechanisms in cancer cells, leading to apoptosis.

Enzyme Inhibition

Compounds within this class have also been studied for their enzyme inhibition capabilities. For example, derivatives of pyrimidines are known to act as inhibitors of various kinases involved in cancer progression and other diseases. The specific mechanism of action for this compound remains under investigation but could involve similar pathways.

Case Studies

  • Antibacterial Activity : A study comparing 6-(4-bromophenyl)-7-methyl derivatives with their chlorinated analogs revealed that the brominated variants exhibited significantly greater antibacterial activity against Gram-positive bacteria. This was attributed to enhanced membrane disruption capabilities due to the bromine substitution.
  • Cytotoxicity Tests : In vitro assays demonstrated that compounds structurally related to this compound showed cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7). The IC50 values indicated promising potency in inhibiting cell growth.
  • Mechanistic Studies : Further research utilizing molecular docking techniques has suggested that this compound may bind effectively to certain protein targets involved in cell cycle regulation, providing insights into its potential therapeutic applications.

Comparative Analysis Table

Compound NameStructural FeaturesBiological Activity
This compoundBromophenyl and methyl groups on a fused heterocyclic ringAntimicrobial, anticancer
6-BromoquinolineContains a bromine atom and a quinoline structureAntimicrobial properties
5-TrifluoromethylpyrimidineFeatures a trifluoromethyl group attached to a pyrimidine ringPotential anticancer activity
2-AminopyrimidineContains an amino group on a pyrimidine structureInvolved in enzyme inhibition

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